molecular formula C10H12O2 B3049882 4-Phenoxybutan-2-one CAS No. 22409-85-4

4-Phenoxybutan-2-one

Cat. No.: B3049882
CAS No.: 22409-85-4
M. Wt: 164.2 g/mol
InChI Key: ALFPDALHWCBVGH-UHFFFAOYSA-N
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Description

4-Phenoxybutan-2-one is an organic compound with the molecular formula C10H12O2. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxybutan-2-one can be synthesized through several methods. One common method involves the reaction of phenol with 4-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-phenoxybutanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield 4-phenoxybutanol using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-Phenoxybutanoic acid.

    Reduction: 4-Phenoxybutanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-Phenoxybutan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Phenoxybutan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Phenylbutan-2-one: Similar in structure but with a phenyl group instead of a phenoxy group.

    4-Methoxybutan-2-one: Similar but with a methoxy group instead of a phenoxy group.

    4-Ethoxybutan-2-one: Similar but with an ethoxy group instead of a phenoxy group.

Uniqueness: 4-Phenoxybutan-2-one is unique due to its phenoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or solubility characteristics are desired.

Properties

IUPAC Name

4-phenoxybutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFPDALHWCBVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471614
Record name 2-Butanone, 4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-85-4
Record name 4-Phenoxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22409-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 4-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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